molecular formula C11H15NO B8767209 3-phenyl-propionimidic acid ethyl ester

3-phenyl-propionimidic acid ethyl ester

Cat. No.: B8767209
M. Wt: 177.24 g/mol
InChI Key: BBTZTVGXKNYWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-propionimidic acid ethyl ester is an organic compound with a unique structure that includes a phenyl group attached to a propionimidic acid moiety, which is further esterified with an ethyl group

Preparation Methods

The synthesis of 3-phenyl-propionimidic acid ethyl ester can be achieved through several routes. One common method involves the esterification of 3-Phenylpropionic acid with ethanol in the presence of an acid catalyst. Another approach is the reduction of methyl cinnamate in methanol solution with hydrogen and nickel under pressure . Industrial production methods often involve continuous processes that ensure high yield and purity.

Chemical Reactions Analysis

3-phenyl-propionimidic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen, nickel, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-phenyl-propionimidic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-phenyl-propionimidic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of active metabolites. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-phenyl-propionimidic acid ethyl ester can be compared with other similar compounds such as:

    Ethyl cinnamate: Another ester with a phenyl group, but with different reactivity and applications.

    Methyl cinnamate: Similar structure but with a methyl ester group instead of an ethyl ester.

    3-Phenylpropionic acid: The non-esterified form of the compound, with different chemical properties and reactivity. The uniqueness of this compound lies in its specific ester group and the resulting chemical properties and applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

ethyl 3-phenylpropanimidate

InChI

InChI=1S/C11H15NO/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3

InChI Key

BBTZTVGXKNYWHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

HCl (26 mg, 150 mol) and (R)-2-cyclopentyl-2-hydroxy-2-phenyl-1-piperazin-1-ylethanone (43 mg, 150 mol) were combined in DMF (1.0 mL). DIPEA (52 μL, 0.3 mmol) was added, and the mixture was heated at 40° C. for 14 hours. The mixture was then condensed in vacuo and purified by reverse phase HPLC to obtain the title compound as an HCl salt (23 mg, 0.1 mmol, 93.3% purity). MS m/z: [M+H]+ calcd for C26H33N3O2, 420.26; found 420.4.
Name
Quantity
26 mg
Type
reactant
Reaction Step One
Name
(R)-2-cyclopentyl-2-hydroxy-2-phenyl-1-piperazin-1-ylethanone
Quantity
43 mg
Type
reactant
Reaction Step Two
Name
Quantity
52 μL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Yield
93.3%

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